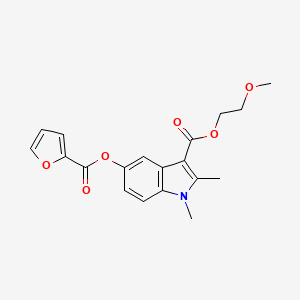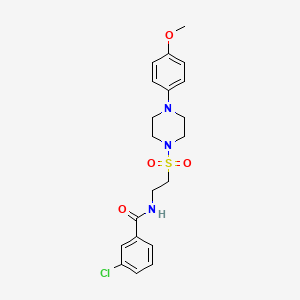
3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is also known as GSK-3 inhibitor, as it inhibits the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Aplicaciones Científicas De Investigación
Application in Pharmacology
Field
Methods of Application
The compound is administered orally .
Results
MeOPP does not produce prominent stimulant effects, but is instead said to be relaxing . It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters .
Application in Crystallography
Field
Summary
Fifteen 4-(2-methoxyphenyl)piperazin-1-ium salts containing organic anions have been studied for their supramolecular assembly in zero, one, two, and three dimensions .
Methods of Application
The details of the experimental procedures are not provided in the summary .
Results
The results of the study are not provided in the summary .
Application in Drug Discovery
Field
Summary
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide (1), a high-affinity and selective dopamine D (4) receptor ligand, was chosen as a lead, and structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .
Results
Application in Microbiology
Field
Summary
A compound with a similar structure was used in a microbiology study .
Methods of Application
Hundred microliters of inoculum was seeded in duplicate in 96-well plates containing 100 μL of the title compound at concentrations of 500, 250, 125, 62.5, 31.2, 15.6, and 7.8 μg/mL, and the cells were allowed to develop overnight at 37 °C with the flow .
Propiedades
IUPAC Name |
3-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-19-7-5-18(6-8-19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-3-2-4-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTIKWDHMSXTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)
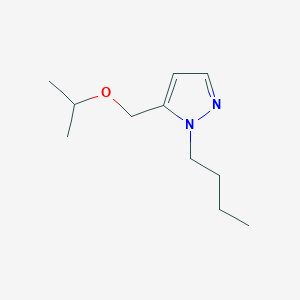
![N-(1-Cyanocyclohexyl)-2-[4-(1H-imidazol-5-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2650214.png)

![3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2650218.png)
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2650220.png)

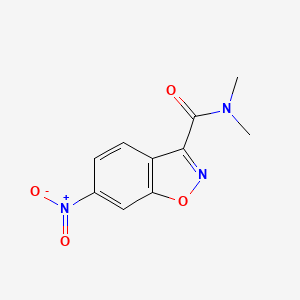
![4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline](/img/structure/B2650223.png)
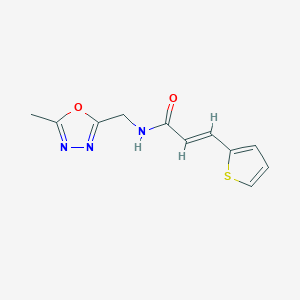
![[3-Amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2650227.png)
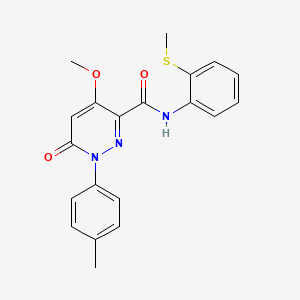
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)
